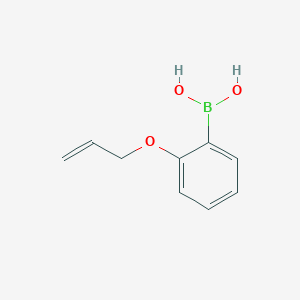
3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CMPT) is a heterocyclic compound and a member of the pyrazole family. It is a colorless, odorless solid that is soluble in both organic solvents and water and has a melting point of 159-161 °C. CMPT has a wide range of applications in the fields of science and technology, including synthesis, drug discovery, and catalysis. It is also used in the production of various drugs and in the development of new drugs.
Applications De Recherche Scientifique
Antimicrobial Applications
A significant application of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives lies in their antimicrobial activity. Almeida da Silva et al. (2008) synthesized a series of compounds demonstrating potent activity against Mycobacterium tuberculosis, including strains resistant to isoniazid, a frontline antitubercular drug. These compounds, particularly 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole, exhibited notable inhibitory effects on mycolic acid biosynthesis, crucial for mycobacterial cell wall formation (Almeida da Silva et al., 2008). Similarly, Bhat et al. (2016) focused on synthesizing 1,2,3-triazolyl pyrazole derivatives with significant antimicrobial and antioxidant properties. These compounds showed a broad spectrum of antimicrobial activities and were identified as potential inhibitors for the E. coli MurB enzyme, indicating their utility in addressing bacterial resistance (Bhat et al., 2016).
Herbicidal Applications
Zhou Yu (2002) reported on the synthesis of a key intermediate for herbicides, emphasizing the role of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole in the development of agrochemicals. The study showcased a method yielding a compound through oxidation and hydrolysis processes, which is critical for producing effective herbicides (Zhou Yu, 2002).
Material Applications
The functionalization of pyrazole derivatives also extends to material science, particularly in improving lithium-ion battery electrolytes. Aspern et al. (2020) synthesized a methylated pyrazole derivative aimed at high voltage lithium-ion batteries (LIBs) application. This additive showed promising results in improving the cycling performance of LIBs, highlighting the potential of pyrazole derivatives in enhancing energy storage systems (Aspern et al., 2020).
Propriétés
IUPAC Name |
3-chloro-1-methyl-5-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c1-11-3(5(7,8)9)2-4(6)10-11/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYYODSLSAZNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

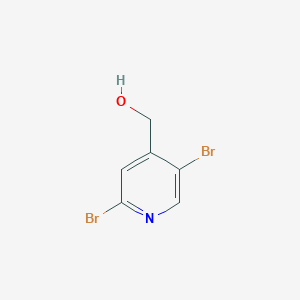
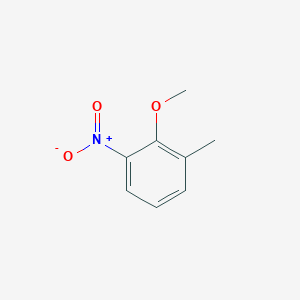
![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)
![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)
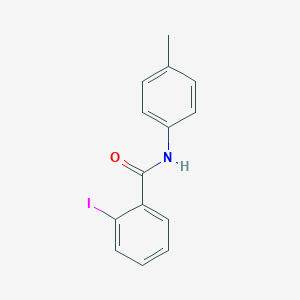
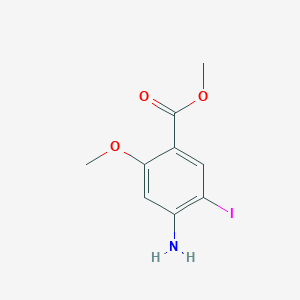

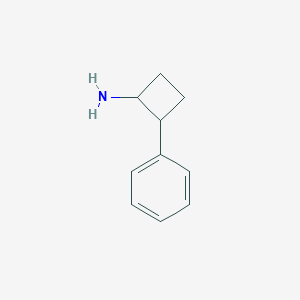
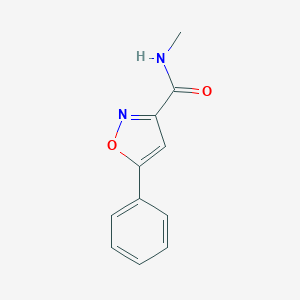
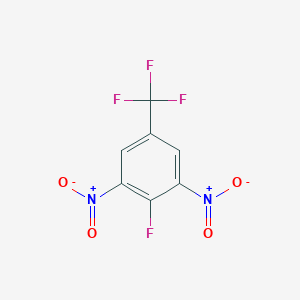
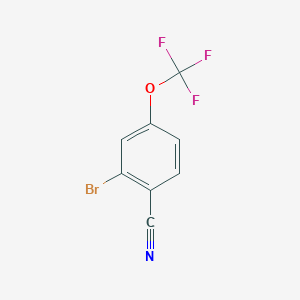
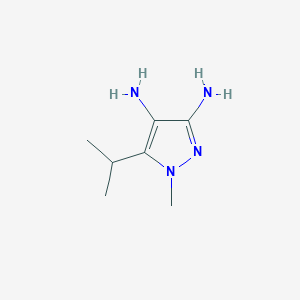
![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
